molecular formula C13H15N3O2 B11036896 N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide

N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide

Cat. No.: B11036896
M. Wt: 245.28 g/mol
InChI Key: QJGLLHSXAJTUBC-UHFFFAOYSA-N
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Description

N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyridine ring, which is further connected to a but-2-ynamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine group.

    Introduction of the But-2-ynamide Group: The final step involves the addition of the but-2-ynamide group through coupling reactions, such as Sonogashira coupling, which involves palladium-catalyzed cross-coupling of an alkyne with an aryl or vinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amide or amine derivatives.

    Substitution: Formation of substituted pyridine or morpholine derivatives.

Scientific Research Applications

N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the morpholine and pyridine rings allows for specific interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Morpholin-4-YL)pyridin-3-YL]but-2-ynamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)but-2-ynamide

InChI

InChI=1S/C13H15N3O2/c1-2-3-13(17)15-11-4-5-12(14-10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1H3,(H,15,17)

InChI Key

QJGLLHSXAJTUBC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

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